D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride

Description

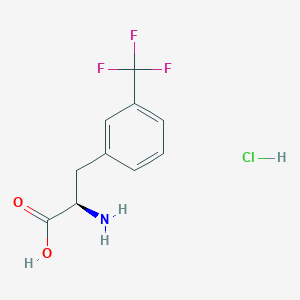

D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride (CAS: 82317-79-1) is a fluorinated derivative of phenylalanine, where a trifluoromethyl (-CF₃) group substitutes the hydrogen atom at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₁₁F₃NO₂·HCl, with a molecular weight of 269.65 g/mol (calculated from the formula) . The -CF₃ group confers unique electronic and steric properties, influencing reactivity, lipophilicity, and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C10H11ClF3NO2 |

|---|---|

Molecular Weight |

269.65 g/mol |

IUPAC Name |

(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 |

InChI Key |

RUHKJYUDJXZMFH-DDWIOCJRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride typically involves the introduction of a trifluoromethyl group to the phenylalanine structure. This can be achieved through various synthetic routes, including:

Asymmetric Synthesis: Utilizing chiral catalysts to ensure the correct enantiomer is produced.

Direct Fluorination: Introducing the trifluoromethyl group directly onto the phenylalanine molecule under controlled conditions.

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophilic reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

While the specific compound "D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride" is not directly discussed in the provided search results, the information available on 3-Trifluoromethyl-D-phenylalanine and related compounds allows us to infer potential applications, particularly in scientific research.

Potential Applications of 3-Trifluoromethyl-D-Phenylalanine

Based on the search results, 3-Trifluoromethyl-D-phenylalanine and its derivatives have several applications in scientific research .

Pharmaceutical Development

3-Trifluoromethyl-D-phenylalanine can serve as a building block in the synthesis of novel drugs, especially for pharmaceuticals that target neurological disorders .

Biochemical Research

It is used in studies to understand protein interactions and enzyme activities, providing insights into metabolic pathways and cellular functions .

Material Science

The unique properties of this compound make it valuable for creating advanced materials, particularly in coatings and polymers that require enhanced chemical resistance .

Fluorine Chemistry

It plays a significant role in fluorine chemistry, where its trifluoromethyl group can modify the properties of other compounds, leading to improved efficacy in various applications .

Agrochemical Formulations

This compound is explored for its potential use in agrochemicals, enhancing the effectiveness of pesticides and herbicides through improved stability and solubility .

Related Research and Findings

While direct case studies on "this compound" are absent, research on related compounds provides valuable insights:

- Trifluoromethyl Ketone-Functionalized Phenylalanine Derivatives: These are used for studies in dioxirane-mediated oxidations, with broad applicability in medicinal chemistry and chemical biology .

- Trifluoromethyldiazirinyl Homophenylalanine Derivatives: Effective methods for synthesizing optically active trifluoromethyldiazirinyl homophenylalanine derivatives have been reported, using the Friedel-Crafts reaction in triflic acid .

- Photoreactive l-Phenylalanine Derivatives: These are used for biological functional analysis .

- Antituberculosis drugs: Research on the tissue penetration of antituberculosis drugs, such as pyrazinamide, shows how understanding drug concentration in tissues can optimize drug management .

- Drug Discovery: Phenylalanine methyl ester analogs can be produced through modification of existing procedures in distributed drug discovery .

Data Table: Potential Applications and Research Areas

Mechanism of Action

The mechanism by which D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a precursor to neurotransmitters such as dopamine and norepinephrine, influencing mood and cognitive functions. The trifluoromethyl group enhances its ability to cross the blood-brain barrier, making it more effective in neurological applications .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

Trifluoromethyl vs. Fluoro Substituents

- Methyl 3-fluoro-D-phenylalaninate hydrochloride (CAS: 201479-09-6) replaces the -CF₃ group with a fluorine atom at the 3-position. Its molecular formula is C₁₀H₁₁FNO₂·HCl, and the smaller -F substituent reduces steric hindrance and lipophilicity compared to -CF₃ .

- D-Phenylalanine,3-(trifluoromethyl)-, hydrochloride exhibits higher metabolic stability due to the strong electron-withdrawing effect of -CF₃, which resists enzymatic degradation.

Ester Derivatives

- (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride (CAS: 63060-94-6) is an ethyl ester derivative of phenylalanine without fluorination. Its molecular formula is C₁₁H₁₆ClNO₂, and the ester group enhances lipophilicity but reduces polarity compared to free amino acids .

- The absence of a -CF₃ group in this compound limits its use in applications requiring enhanced electronic effects.

Non-Amino Acid Analogs

- (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1213630-93-3) shares the -CF₃ substituent but lacks the amino acid backbone. Its molecular formula is C₉H₁₁ClF₃N, and the simpler structure may offer advantages in synthetic flexibility .

Physicochemical Properties

- The -CF₃ group increases lipophilicity (higher logP) compared to -F or non-fluorinated analogs, enhancing membrane permeability.

- Hydrochloride salts generally improve aqueous solubility, critical for bioavailability in drug formulations.

Key Differentiators

Substituent Effects: The -CF₃ group in D-Phenylalanine,3-(trifluoromethyl)-, HCl provides superior metabolic stability and electron-withdrawing effects compared to -F or non-fluorinated analogs.

Backbone Flexibility: Amino acid derivatives retain carboxylate or ester functionalities for peptide coupling, unlike simpler amines like (R)-1-(3-(trifluoromethyl)phenyl)ethanamine HCl .

Salt Form : Hydrochloride salts enhance solubility, making these compounds preferable in aqueous reaction conditions or drug formulations.

Biological Activity

D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride is a derivative of the amino acid phenylalanine that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a trifluoromethyl group attached to the phenylalanine backbone. The synthesis of this compound typically involves the use of diaziridine chemistry, which allows for the incorporation of the trifluoromethyl moiety into the phenylalanine structure. For instance, one method includes the asymmetric condensation of corresponding diazirinyl benzyl bromide with diphenyliminoglycine in the presence of specific catalysts at low temperatures .

Antimicrobial Properties

Research has indicated that derivatives of phenylalanine, including those with trifluoromethyl substitutions, exhibit notable antimicrobial activities. In a study evaluating various compounds, it was found that certain trifluoromethyl-substituted phenylalanines demonstrated significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 8.95 μM against Staphylococcus and Enterococcus species .

Cytotoxic Effects

The cytotoxicity of D-phenylalanine derivatives has also been investigated. In vitro studies on human leukemia cells revealed that specific conjugates of phenylalanine exhibited varying degrees of cytotoxicity, with some showing IC50 values as low as 0.13 µM . This suggests potential applications in cancer therapeutics.

The biological activity of D-phenylalanine derivatives is often attributed to their ability to interact with biological targets through various mechanisms. For example, docking studies have shown that these compounds can bind to metabotropic glutamate receptors, which are critical in neurotransmission and could influence pain modulation and mood regulation .

Additionally, metabolites derived from D-phenylalanine have been identified in microbial cultures, indicating its potential role as a nitrogen source for certain bacteria like Klebsiella sp., which further highlights its biological relevance .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a comprehensive evaluation of several phenylalanine derivatives, researchers assessed their antimicrobial efficacy against various pathogens. The study reported that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. The results are summarized in the following table:

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| D-Phenylalanine (control) | 35.8 | Non-active |

| D-Phenylalanine with CF3 | 0.070 | Antistaphylococcal |

| D-Phenylalanine with CF3 (modified) | 4.66 | Anti-enterococcal |

Case Study 2: Cytotoxicity Assessment

A separate study focused on the cytotoxic effects of D-phenylalanine derivatives on human leukemia cells. The findings indicated a significant correlation between lipophilicity and cytotoxicity:

| Compound | IC50 (µM) |

|---|---|

| D-Phenylalanine | >10 |

| Trifluoromethyl derivative | 1.4 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group to the phenyl ring of D-phenylalanine via electrophilic substitution or cross-coupling reactions. For example, D-phenylalanine methyl ester hydrochloride (a common precursor) can be reacted with trifluoromethylation reagents like TMSCF₃ or Cu-mediated protocols. Optimization includes controlling reaction temperature (0–25°C), using anhydrous solvents (e.g., CH₂Cl₂), and employing catalysts such as Pd or Ru complexes. Post-synthesis, purification via HPLC (≥98% purity) and recrystallization in ethanol/water mixtures enhances yield .

Q. Which analytical techniques are critical for confirming the structural and enantiomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data for D-configuration validation (e.g., methyl ester derivatives in show characteristic α-proton shifts at δ 3.7–4.2 ppm) .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₂F₃NO₂·HCl) .

Q. How should researchers manage stability and storage conditions to prevent degradation?

- Methodological Answer : Store desiccated at –20°C in amber vials to avoid hydrolysis of the trifluoromethyl group or racemization. Monitor stability via periodic HPLC analysis (e.g., using C18 columns with UV detection at 254 nm). Avoid prolonged exposure to light or humidity, as these accelerate decomposition .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of trifluoromethylated D-phenylalanine derivatives be systematically addressed?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., ROS inhibition assays in using H₂DCFDA probes).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehydrohalogenation products) that may skew activity results.

- Dose-Response Studies : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. What mechanistic strategies are effective for studying the role of this compound in modulating pathways like Notch signaling?

- Methodological Answer :

- Gene Silencing : Use siRNA against Notch2 receptors to isolate compound effects in radiation-protection models (as in ).

- Western Blotting : Quantify cleavage of Notch intracellular domain (NICD) after treatment.

- Transcriptomic Analysis : Perform RNA-seq to identify downstream targets (e.g., Hes1, Hey1) regulated by the compound .

Q. How does the 3-(trifluoromethyl) group influence pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity Assays : Measure logP values via shake-flask methods; trifluoromethyl groups increase membrane permeability.

- Metabolic Stability : Incubate with liver microsomes to compare half-life (t₁/₂) against non-fluorinated analogs.

- Plasma Protein Binding : Use ultrafiltration to assess binding affinity shifts due to fluorination .

Q. What approaches resolve discrepancies in NMR data for this compound across different solvent systems?

- Methodological Answer :

- Variable Solvent NMR : Acquire spectra in D₂O, DMSO-d₆, and CDCl₃ to assess solvent-induced shifts.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments.

- Cross-Validation : Compare with structurally similar compounds (e.g., ’s benzimidazolone derivatives) .

Key Notes

- Safety : Handle in fume hoods with PPE; the compound may release HCl vapors upon decomposition .

- Stereochemical Integrity : Always validate configuration via optical rotation ([α]D²⁵ = +15.2° in H₂O) to avoid racemization artifacts .

- Biological Studies : Pre-screen for cytotoxicity (e.g., MTT assay) before mechanistic experiments to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.